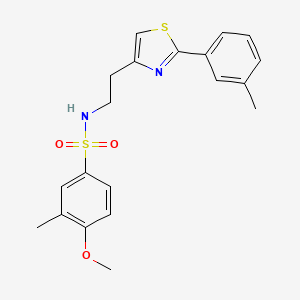

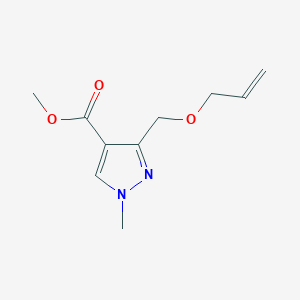

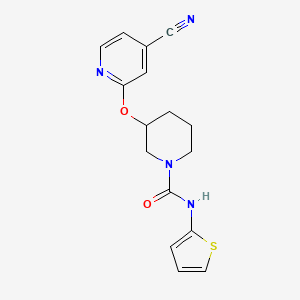

![molecular formula C18H18FN3O4S B2489022 ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-64-4](/img/structure/B2489022.png)

ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound involves a thienopyridine framework, which is synthesized from starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This process involves the formation of Schiff base compounds through coupling with aromatic aldehyde, further characterized by various spectroscopic methods (Çolak, Karayel, Buldurun, & Turan, 2021).

Molecular Structure Analysis

The molecular structure of related compounds is often stabilized by intramolecular hydrogen bonds, as observed in crystallographic analyses. For instance, compounds within the thienopyridine family have been shown to crystallize in specific space groups, with intramolecular hydrogen bonding playing a critical role in their stabilization (Çolak et al., 2021).

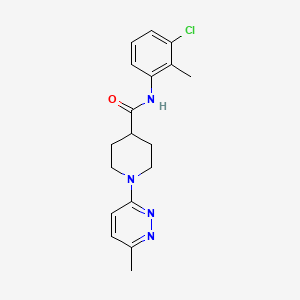

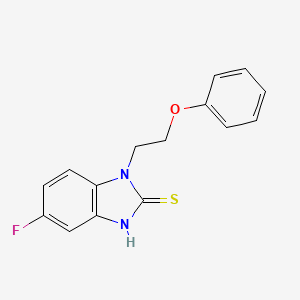

Chemical Reactions and Properties

The reactivity of similar ethyl carbamoyl compounds often involves interactions with active methylene reagents, leading to the formation of various derivatives. This reactivity pattern underlines the chemical versatility of the thienopyridine core (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

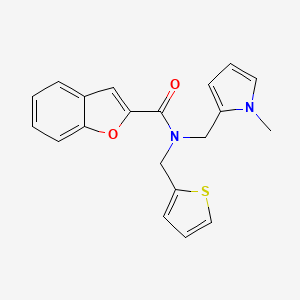

Physical Properties Analysis

Physical properties such as crystal structure and thermal stability are key aspects of such compounds. X-ray diffraction analysis provides insights into the crystal packing, molecular orientation, and the presence of intramolecular and intermolecular hydrogen bonds which influence the compound's stability and reactivity (Chen, Hong, Liu, & Ming-guo, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, formation of hydrogen bonds, and stabilization energy, are crucial for understanding the compound's behavior in various chemical environments. Theoretical studies using DFT and AIM analyses help in understanding these properties at the molecular level, including charge transfer, intra- and intermolecular interactions, and the nature of these interactions (Singh, Kumar, Tiwari, & Rawat, 2013).

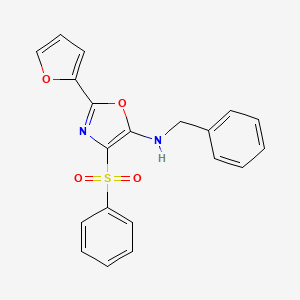

Aplicaciones Científicas De Investigación

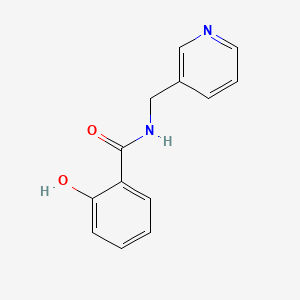

Synthesis and Characterization

- Ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate and similar compounds are often synthesized for research in organic chemistry. For instance, the synthesis and characterization of closely related compounds, including studies on their thermal properties, X-ray analysis, and density functional theory (DFT) analyses, have been conducted. These studies provide insights into the molecular and crystal structure, including intramolecular hydrogen bonding patterns (Çolak, Karayel, Buldurun, & Turan, 2021).

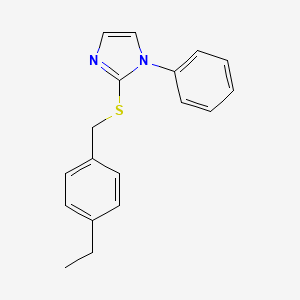

Catalysis and Annulation Reactions

- Ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate derivatives are used in phosphine-catalyzed annulation reactions. Such reactions demonstrate the compound's role as a key intermediate in the synthesis of complex organic molecules. An example includes the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

Development of Novel Derivatives

- Research has focused on the development of novel derivatives of these compounds for potential pharmaceutical applications. The synthesis of substituted and fused derivatives of ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has been explored, often aiming to investigate their therapeutic potential (Ahmed, 2003).

Potential Antimicrobial and Anticancer Properties

- Some studies have investigated the antimicrobial and anticancer properties of these compounds. For example, specific derivatives showed weak activity against certain bacteria, indicating a potential for further exploration in medicinal chemistry (Al-taweel, Al-Trawneh, & Al-Trawneh, 2019). Another study highlighted the cytotoxicity of thieno[2,3-b]pyridine derivatives against sensitive and multidrug-resistant leukemia cells, suggesting their potential as anti-cancer agents (Al-Trawneh et al., 2021).

Safety And Hazards

- Safety information is not provided in the available data.

- As with any chemical compound, proper handling, storage, and disposal precautions should be followed.

Direcciones Futuras

- Investigate the compound’s biological activity, potential therapeutic applications, and toxicity.

- Explore modifications to enhance its efficacy or selectivity.

- Conduct further studies to elucidate its mechanism of action.

Please note that this analysis is based on existing information, and additional research would be necessary to fully understand the compound’s properties and potential applications. 🌟

Propiedades

IUPAC Name |

ethyl 3-carbamoyl-2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O4S/c1-2-26-18(25)22-8-7-12-13(9-22)27-17(14(12)15(20)23)21-16(24)10-3-5-11(19)6-4-10/h3-6H,2,7-9H2,1H3,(H2,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJDAMRFRDURNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromobenzo[d]thiazol-4-amine](/img/structure/B2488940.png)

![N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488949.png)

![4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2488960.png)